Bidisomide

説明

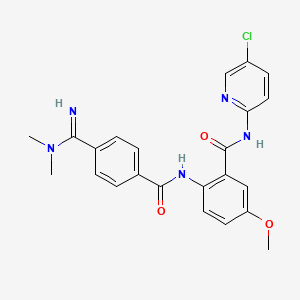

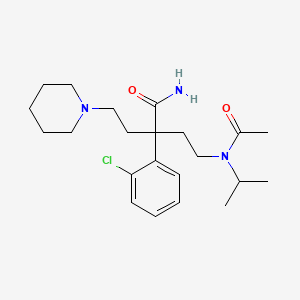

Bidisomide is a class I antiarrhythmic drug and a derivative of disopyramide . It has a molecular weight of 407.98 and a formula of C22H34ClN3O2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H34ClN3O2 . It has a molecular weight of 407.98 . The percent composition is C 64.77%, H 8.40%, Cl 8.69%, N 10.30%, O 7.84% .

科学的研究の応用

Electropharmacology in Canine Hearts

Bidisomide, known as SC-40230, is a class I antiarrhythmic agent. Research demonstrates its effects on the electrophysiology of the intact heart using an anesthetized dog model. This compound affects conduction and refractoriness in all parts of the heart and exhibits electrophysiologic effects consistent with ventricular and supraventricular antiarrhythmic activity (Garthwaite et al., 1992).

Treatment of Atrial Fibrillation and Tachycardia

The Atrial Fibrillation Investigation with this compound (AFIB) study evaluated the efficacy of this compound in treating atrial fibrillation and paroxysmal supraventricular tachycardia. However, this compound did not demonstrate a clinically important antiarrhythmic effect in the doses tested (Investigators, 1997).

Comparison with Other Antiarrhythmic Agents

This compound's antiarrhythmic effects were compared with established class I antiarrhythmic drugs, such as mexiletine and disopyramide, in early-phase ventricular arrhythmias induced by coronary artery occlusion and reperfusion in rats. This compound was found to be effective in reducing the severity of life-threatening ventricular arrhythmias occurring during acute coronary syndrome (Komori et al., 2005).

Enantioseparation in Pharmaceutical Mixtures

Research on the separation of enantiomers of this compound from related process impurities used sulfobutylether β-cyclodextrins as isomer selectors. This study contributed to understanding the chiral and achiral purity determinations in pharmaceutical analysis of this compound (Skanchy et al., 1999).

Impact on Defibrillation Energy Requirements

This compound, as a Class Ia/Ib antiarrhythmic agent, was tested for its potential to increase defibrillation threshold (DFT) in dogs with healed left ventricular infarcts. The study found that both therapeutic and supratherapeutic doses of this compound slightly but significantly increased DFT (Hackett et al., 1993).

Metabolic

Pathways in Humansthis compound's metabolism in humans is characterized mainly by hydroxylation of the piperidine ring and N-dealkylation, with around 60-70% of the radioactive doses recovered as the parent drug after intravenous and oral administration, respectively. This study highlights the metabolic pathways and characterization of this compound's metabolites in humans (Cook et al., 1995).

Effects on Sodium Current in Rat Ventricular Myocytes

This compound's effects on sodium current (I(Na)) in isolated rat ventricular myocytes were investigated, revealing that it blocked I(Na) and shifted the steady state inactivation curve to a negative potential direction. This study provides insight into this compound's interaction with cardiac sodium channels (Homma et al., 2001).

Reduced Systemic Availability with Meal Co-administration

Research investigated the mechanism by which a co-administered meal decreases the oral absorption of this compound. The study found a significant reduction in this compound plasma levels with meal co-administration, predominantly mediated through a reduction in drug absorption (Pao et al., 1998).

Effects on Canine Ventricular Arrhythmia Models

This compound's antiarrhythmic and direct cardiovascular effects were investigated using various canine ventricular arrhythmia models. The study found that this compound suppressed different arrhythmia models and influenced intraventricular conduction time and coronary blood flow, highlighting its potential as a clinically useful antiarrhythmic drug (Zhenjiu et al., 1993).

作用機序

While the exact mechanism of action for Bidisomide is not explicitly stated in the literature, it is known that similar compounds, such as Budesonide, function as glucocorticoids . They control the rate of protein synthesis, depress the migration of polymorphonuclear leukocytes, fibroblasts, and reverse capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation .

Safety and Hazards

Safety measures for handling Bidisomide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name |

2-[2-[acetyl(propan-2-yl)amino]ethyl]-2-(2-chlorophenyl)-4-piperidin-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEPPJFJSNSNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869599 | |

| Record name | Bidisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116078-65-0 | |

| Record name | Bidisomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116078-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bidisomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116078650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bidisomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIDISOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X3Z153A4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

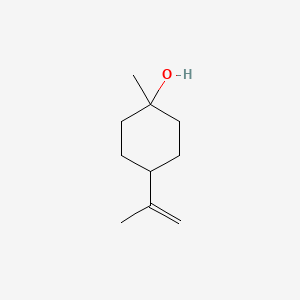

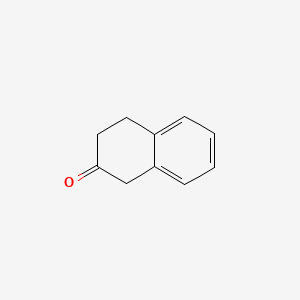

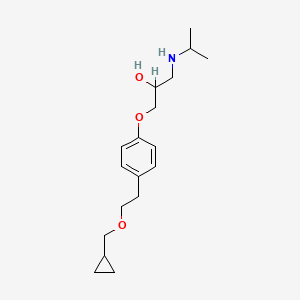

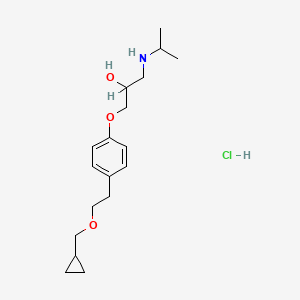

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

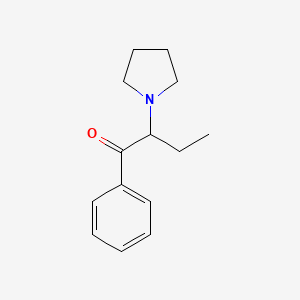

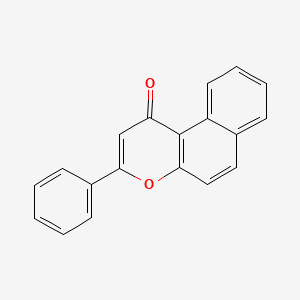

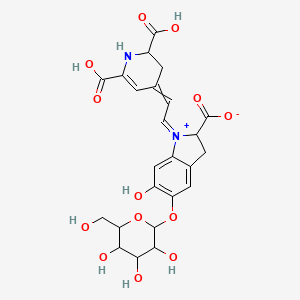

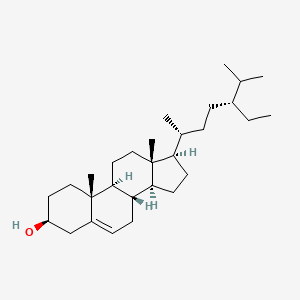

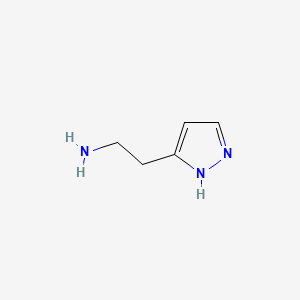

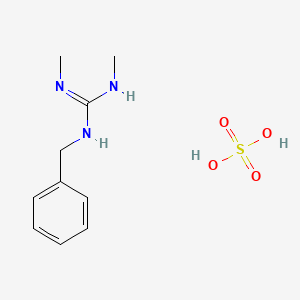

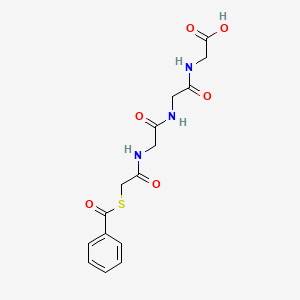

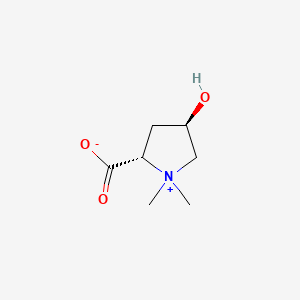

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。